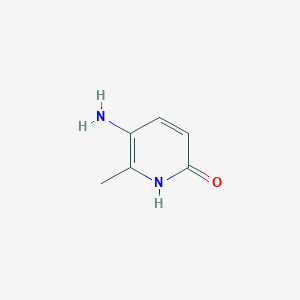

5-Amino-6-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(7)2-3-6(9)8-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZBTVLKTXKODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646646 | |

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88818-90-0 | |

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-6-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic workflow and reaction pathway.

Proposed Synthetic Pathway

The synthesis of 5-Amino-6-methylpyridin-2(1H)-one can be envisioned through a three-step sequence starting from 2-amino-6-methylpyridine. This pathway involves:

-

Diazotization and Hydrolysis: Conversion of the starting amino-pyridine to its corresponding pyridin-2(1H)-one derivative.

-

Electrophilic Nitration: Introduction of a nitro group at the C5 position of the pyridinone ring.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the final amino product.

Caption: Proposed three-step synthesis pathway for 5-Amino-6-methylpyridin-2(1H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and provide a framework for the synthesis of 5-Amino-6-methylpyridin-2(1H)-one.

Step 1: Synthesis of 6-Methylpyridin-2(1H)-one

This procedure is based on the diazotization of an aminopyridine followed by hydrolysis.

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid to deionized water to prepare a dilute aqueous solution.

-

Cool the sulfuric acid solution to below 0°C in an acetone/ice bath.

-

Add 2-amino-6-methylpyridine (1.0 eq) to the cold acid solution.

-

Prepare an aqueous solution of sodium nitrite (1.3 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

-

After the addition is complete, stir the mixture at 0°C for 45 minutes.

-

Heat the reaction mixture to 95°C for 15 minutes.

-

Cool the mixture to room temperature and adjust the pH to 6.5-7.0 with a saturated aqueous solution of sodium hydroxide.

-

Heat the solution to 60°C and extract with ethyl acetate (4 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Purify the crude product by recrystallization from hot ethyl acetate to obtain 6-methylpyridin-2(1H)-one as crystalline needles.

Step 2: Synthesis of 5-Nitro-6-methylpyridin-2(1H)-one

This protocol describes the electrophilic nitration of the pyridinone ring. The directing effects of the amide and methyl groups favor substitution at the 3 and 5 positions. The desired 5-nitro isomer may be obtained along with the 3-nitro isomer, necessitating purification by chromatography.

Materials:

-

6-Methylpyridin-2(1H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure:

-

In a flask cooled in an ice bath, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

-

In a separate three-neck flask equipped with a stirrer and thermometer, add 6-methylpyridin-2(1H)-one (1.0 eq).

-

Slowly add the prepared nitrating mixture dropwise to the pyridinone, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution, which will cause a solid to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by column chromatography on silica gel to separate the 5-nitro and 3-nitro isomers.

Step 3: Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

5-Nitro-6-methylpyridin-2(1H)-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

In a pressure vessel, dissolve 5-nitro-6-methylpyridin-2(1H)-one (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-6-methylpyridin-2(1H)-one.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄ | 0-5, then 95 | 1.5 | 60-70 |

| 2 | Nitration | HNO₃, H₂SO₄ | 0-10, then 50-60 | 2-4 | 50-65 (isolated 5-nitro isomer) |

| 3 | Reduction | H₂, 10% Pd/C | Room Temp | 2-6 | >90 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of 5-Amino-6-methylpyridin-2(1H)-one.

Caption: General experimental workflow for the multi-step synthesis.

Concluding Remarks

The presented synthesis pathway offers a reliable and scalable approach to 5-Amino-6-methylpyridin-2(1H)-one. The experimental protocols are based on well-established chemical transformations and can be adapted by skilled researchers to meet specific laboratory requirements. Careful monitoring of reaction parameters and appropriate purification techniques are crucial for obtaining the desired product in high purity and yield. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and related applications.

An In-depth Technical Guide on the Tautomerism of 5-Amino-6-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 5-Amino-6-methylpyridin-2(1H)-one. Due to its bifunctional nature, possessing both an amino group and a pyridinone ring, this molecule can exhibit complex tautomeric equilibria involving keto-enol and amine-imine forms. Understanding these equilibria is crucial for predicting the molecule's physicochemical properties, biological activity, and for the rational design of new therapeutic agents.

Introduction to Tautomerism in Pyridinone Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[1] In heterocyclic compounds like 5-Amino-6-methylpyridin-2(1H)-one, the position of this equilibrium can be influenced by various factors including the solvent, temperature, and the electronic nature of substituents.[2][3]

For 2-pyridinone and its derivatives, the lactam-lactim (keto-enol) tautomerism is a well-studied phenomenon.[2][4][5] Similarly, 2-aminopyridine derivatives can exist in equilibrium between the amino and the corresponding imino forms.[6][7][8] The aromaticity of the pyridine ring plays a significant role in determining the stability of these tautomers, with the aromatic form generally being more stable.[6]

Potential Tautomeric Forms of 5-Amino-6-methylpyridin-2(1H)-one

The structure of 5-Amino-6-methylpyridin-2(1H)-one allows for at least four potential tautomeric forms, arising from both keto-enol and amine-imine tautomerization. The principal equilibrium is expected between the pyridinone and hydroxypyridine forms, with the amino group also able to tautomerize to an imine.

References

- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-6-methylpyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents a detailed compilation of predicted spectroscopic data. These predictions are derived from a thorough analysis of structurally related isomers and analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a general workflow for the synthesis and spectroscopic characterization of novel chemical entities.

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. As with any novel compound, a thorough characterization of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. This guide aims to provide a foundational spectroscopic profile of 5-Amino-6-methylpyridin-2(1H)-one to aid researchers in its identification and further investigation.

Molecular Structure:

Caption: Chemical structure of 5-Amino-6-methylpyridin-2(1H)-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Amino-6-methylpyridin-2(1H)-one. These predictions are based on the analysis of its isomers and related pyridinone compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.0 - 6.2 | d | 7-8 |

| H4 | 7.0 - 7.2 | d | 7-8 |

| NH₂ | 4.5 - 5.5 | br s | - |

| NH | 10.5 - 11.5 | br s | - |

| CH₃ | 2.1 - 2.3 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 100 - 105 |

| C4 | 130 - 135 |

| C5 | 125 - 130 |

| C6 | 145 - 150 |

| CH₃ | 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| 1650 - 1630 | Strong | C=O stretching (amide) |

| 1620 - 1580 | Medium to Strong | C=C stretching (ring) and N-H bending |

| 1450 - 1400 | Medium | C-H bending (methyl) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 124 | [M]⁺ | Molecular ion |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - CO]⁺ | Loss of carbon monoxide |

| 81 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-Amino-6-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded. A small amount of the solid sample is placed directly onto the crystal, and pressure is applied to ensure good contact.

-

Acquisition: The sample is scanned over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI). For EI, the sample can be introduced via a direct insertion probe.

-

Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like 5-Amino-6-methylpyridin-2(1H)-one.

Caption: A generalized workflow for chemical synthesis and spectroscopic analysis.

Disclaimer

The spectroscopic data presented in this document for 5-Amino-6-methylpyridin-2(1H)-one are predicted values based on the analysis of structurally similar compounds. Experimental verification is required to confirm these predictions. The experimental protocols provided are intended as general guidelines and may require optimization for specific instrumentation and experimental conditions.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 5-Amino-6-methylpyridin-2(1H)-one

For Immediate Release

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of 5-Amino-6-methylpyridin-2(1H)-one, with its distinct arrangement of functional groups, gives rise to a unique NMR fingerprint. The predicted ¹H and ¹³C NMR data, based on the analysis of related aminopyridine and pyridinone derivatives, are summarized below. These predictions are grounded in the fundamental principles of chemical shift theory and spin-spin coupling.

Table 1: Predicted ¹H NMR Data for 5-Amino-6-methylpyridin-2(1H)-one (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.0 - 6.2 | d | ~7-8 |

| H4 | 7.0 - 7.2 | d | ~7-8 |

| NH (ring) | 10.5 - 11.5 | br s | - |

| NH₂ | 4.5 - 5.5 | br s | - |

| CH₃ | 2.1 - 2.3 | s | - |

Table 2: Predicted ¹³C NMR Data for 5-Amino-6-methylpyridin-2(1H)-one (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 100 - 105 |

| C4 | 120 - 125 |

| C5 | 135 - 140 |

| C6 | 145 - 150 |

| CH₃ | 15 - 20 |

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for 5-Amino-6-methylpyridin-2(1H)-one.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity 5-Amino-6-methylpyridin-2(1H)-one.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

III. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans: 16-64 scans, sufficient to obtain a good signal-to-noise ratio.

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

V. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to structural elucidation is a critical aspect of NMR spectroscopy. The following diagram illustrates this workflow.

This comprehensive guide provides a foundational understanding of the NMR characteristics of 5-Amino-6-methylpyridin-2(1H)-one. The predicted data and detailed protocols herein are intended to facilitate future experimental work and aid in the structural verification and characterization of this and related compounds.

An In-depth Technical Guide to the FT-IR Spectrum of 5-Amino-6-methylpyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Amino-6-methylpyridin-2(1H)-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. Data from analogous structures, such as pyridinones, aromatic amines, and methyl-substituted heterocycles, are used for robust assignments. Detailed experimental protocols for obtaining an FT-IR spectrum of a solid sample are also provided.

Predicted FT-IR Spectral Data

The structure of 5-Amino-6-methylpyridin-2(1H)-one incorporates a primary amino group (-NH₂), a methyl group (-CH₃), and a pyridinone ring, which is a cyclic amide or lactam. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. The predicted wavenumbers, their corresponding vibrational modes, and expected intensities are summarized in the table below.

Data Presentation: Predicted FT-IR Peak Assignments

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3300 - 3100 | N-H Stretch | Secondary Amide (Lactam, in ring) | Medium, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic/Heterocyclic Ring | Medium to Weak |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretch | Methyl Group (-CH₃) | Medium |

| 1690 - 1640 | C=O Stretch (Amide I Band) | Cyclic Amide (Lactam) | Strong |

| 1650 - 1580 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridinone Ring | Medium to Strong (multiple bands) |

| 1470 - 1450 | C-H Asymmetric Bend | Methyl Group (-CH₃) | Medium |

| 1370 - 1350 | C-H Symmetric Bend (Umbrella) | Methyl Group (-CH₃) | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 910 - 665 | N-H Wag | Primary & Secondary Amines | Strong, Broad |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic/Heterocyclic Ring | Strong |

Interpretation of Key Vibrational Modes

-

N-H Stretching Region (3500 - 3100 cm⁻¹): This region is crucial for identifying the amine and amide groups. The primary amine (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations.[1][2] The N-H bond of the lactam ring will likely appear as a broader absorption band due to hydrogen bonding in the solid state.[3]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and unsaturated rings.[4] Peaks just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the methyl (-CH₃) group.[5]

-

Carbonyl (C=O) Stretching (1690 - 1640 cm⁻¹): The most intense and one of the most diagnostic peaks in the spectrum is expected to be the carbonyl stretch of the cyclic amide (lactam).[6][7] Its position within this range is sensitive to ring strain and hydrogen bonding. For amides, this is often referred to as the "Amide I band".[7]

-

Fingerprint Region (1650 - 650 cm⁻¹): This region contains a multitude of complex vibrations.

-

N-H Bending: The scissoring motion of the primary amine typically appears in the 1650-1580 cm⁻¹ range.[8]

-

Ring Stretching: The pyridinone ring will exhibit several C=C and C=N stretching vibrations between 1600 and 1450 cm⁻¹, characteristic of aromatic and heteroaromatic systems.[4][9]

-

Methyl Bending: The methyl group's asymmetric and symmetric bending vibrations will appear around 1460 cm⁻¹ and 1370 cm⁻¹, respectively.[4]

-

C-N Stretching: The stretching of the C-N bond of the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[1][4]

-

Out-of-Plane Bending: Strong, broad bands from N-H wagging and sharp bands from aromatic C-H out-of-plane bending are expected at lower frequencies.[4][8]

-

Experimental Protocols

To obtain an FT-IR spectrum of a solid sample like 5-Amino-6-methylpyridin-2(1H)-one, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a dry KBr matrix, which is transparent to infrared radiation.[10]

Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die set

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Spatula and weighing paper

-

Heat lamp or drying oven

Protocol:

-

Preparation: Clean the mortar, pestle, and die set thoroughly with a solvent like acetone and dry completely. Gently warm them under a heat lamp or in an oven to remove any adsorbed moisture.[11][12]

-

Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[13]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[14] Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[12] Avoid aggressive grinding at this stage.

-

Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of 8-10 metric tons.[11] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.[11]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a widely used modern technique that allows for the direct analysis of solid samples with minimal preparation.[15]

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Protocol:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[14]

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[15]

-

Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.[15]

Mandatory Visualization

The following diagram illustrates the experimental workflow for preparing a sample for FT-IR analysis using the KBr pellet method.

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. agilent.com [agilent.com]

Mass Spectrometry of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C6H8N2O.[1] As a substituted pyridinone, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, which can range from antimicrobial and anti-inflammatory to antitumor effects. The structural features of these molecules, such as their capacity for hydrogen bonding, make them valuable scaffolds in drug design. A thorough understanding of the mass spectrometric behavior of 5-Amino-6-methylpyridin-2(1H)-one is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes.

This technical guide provides an in-depth overview of the mass spectrometry of 5-Amino-6-methylpyridin-2(1H)-one, including a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and relevant quantitative data.

Molecular Properties and Predicted Mass Spectrometry Data

The fundamental physicochemical properties of 5-Amino-6-methylpyridin-2(1H)-one are essential for its mass spectrometric analysis. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Exact Mass | 124.0637 Da | [1] |

| Predicted Key Mass Fragments (m/z) | ||

| 124.0637 | [M+H]+ | - |

| 109.0402 | [M+H - CH3]+ | - |

| 96.0499 | [M+H - CO]+ | - |

| 81.0366 | [M+H - CO - CH3]+ | - |

Note: The predicted key mass fragments are based on common fragmentation patterns of related chemical structures and have not been experimentally verified for this specific compound.

Proposed Fragmentation Pathway

The fragmentation of 5-Amino-6-methylpyridin-2(1H)-one in a mass spectrometer is expected to proceed through a series of characteristic losses of functional groups. The pyridinone ring provides a stable core, while the amino and methyl groups are likely sites for initial fragmentation.

A proposed fragmentation pathway is as follows:

-

Ionization: The molecule is ionized, typically by protonation in electrospray ionization (ESI), to form the molecular ion [M+H]+ with an m/z of 124.0637.

-

Loss of a Methyl Radical: The initial fragmentation could involve the loss of the methyl group (•CH3) from the pyridinone ring, resulting in a fragment ion with an m/z of 109.0402.

-

Loss of Carbon Monoxide: A common fragmentation pathway for pyridinones and other cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule. This would lead to a fragment ion with an m/z of 96.0499.

-

Sequential Fragmentation: Further fragmentation could involve the sequential loss of both the methyl group and carbon monoxide, leading to a fragment ion with an m/z of 81.0366.

References

Crystal Structure of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a definitive, publicly available crystal structure for 5-Amino-6-methylpyridin-2(1H)-one has not been deposited in major crystallographic databases or published in peer-reviewed scientific literature. This technical guide, therefore, provides an in-depth look at the crystallographic data of a closely related isomer, 6-Methylpyridin-2-amine , to offer valuable comparative insights. Additionally, this document outlines a plausible synthetic pathway and a conceptual workflow for the characterization of pyridinone derivatives, addressing the core interests of researchers in medicinal chemistry and drug development.

Physicochemical Properties of 5-Amino-6-methylpyridin-2(1H)-one

While experimental crystallographic data is not available, computed properties provide a basic profile of the target compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 5-amino-6-methyl-1H-pyridin-2-one |

| CAS Number | 88818-90-0 |

| Topological Polar Surface Area | 55.1 Ų |

| InChI Key | ZFZBTVLKTXKODT-UHFFFAOYSA-N |

Data sourced from PubChem CID 24729239.[1]

Comparative Crystal Structure Analysis: 6-Methylpyridin-2-amine

To provide structural context, we present the crystallographic data for the isomeric compound 6-Methylpyridin-2-amine. This data offers a foundational understanding of the molecular geometry and packing that could be anticipated for similar pyridinamine derivatives.

The crystal structure of 6-Methylpyridin-2-amine reveals a planar molecular skeleton. In the crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further organized into layers by N—H⋯π interactions.[2][3]

Table 1: Crystallographic Data for 6-Methylpyridin-2-amine

| Parameter | Value |

| Chemical Formula | C₆H₈N₂ |

| Formula Weight | 108.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.1006 (11) Å |

| b | 6.2458 (8) Å |

| c | 10.5598 (13) Å |

| β | 100.952 (2)° |

| Volume | 589.29 (13) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data extracted from Acta Crystallographica Section E, 2012, E68, o3466.[2][3]

Experimental Protocols

While a specific protocol for the synthesis and crystallization of 5-Amino-6-methylpyridin-2(1H)-one is not documented in the searched literature, a general approach can be inferred from synthetic procedures for related aminopyridinones.

Proposed Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

A potential synthetic route could involve the nitration of a suitable pyridinone precursor, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 6-methylpyridin-2(1H)-one

-

Dissolution: Dissolve 6-methylpyridin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Nitrating Agent Addition: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture onto ice, followed by neutralization with a base to precipitate the nitrated product.

-

Purification: Isolate the product by filtration and purify by recrystallization or column chromatography.

Step 2: Reduction of 5-Nitro-6-methylpyridin-2(1H)-one

-

Catalyst Suspension: Suspend a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent (e.g., ethanol or methanol).

-

Substrate Addition: Add the synthesized 5-nitro-6-methylpyridin-2(1H)-one to the suspension.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-6-methylpyridin-2(1H)-one.

-

Purification: Purify the final compound by recrystallization from an appropriate solvent.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform, ethanol, or acetone).[4]

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[3][4] Collect diffraction data at a specific temperature, often a low temperature like 100 K to reduce thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final structural model.

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridinone derivative.

Caption: Workflow for the synthesis and characterization of 5-Amino-6-methylpyridin-2(1H)-one.

Drug Development Pathway

Given the interest of the target audience in drug development, the following diagram outlines a simplified, conceptual signaling pathway for a hypothetical drug candidate targeting a protein kinase.

Caption: A conceptual diagram of a pyridinone derivative acting as a kinase inhibitor.

Conclusion

While the definitive crystal structure of 5-Amino-6-methylpyridin-2(1H)-one remains to be elucidated, this guide provides a comprehensive overview based on available data for closely related structures and established synthetic methodologies. The provided comparative data for 6-Methylpyridin-2-amine serves as a valuable reference for researchers working on the design and synthesis of novel pyridinone-based compounds for therapeutic applications. The workflows presented offer a structured approach to the synthesis, characterization, and conceptual biological evaluation of such molecules. Further experimental work is required to determine the precise solid-state structure and to explore the biological activities of 5-Amino-6-methylpyridin-2(1H)-one.

References

- 1. 5-Amino-6-methylpyridin-2(1H)-one | C6H8N2O | CID 24729239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 4. 88818-90-0|5-amino-6-methylpyridin-2(1H)-one|5-amino-6-methylpyridin-2(1H)-one|-范德生物科技公司 [bio-fount.com]

Solubility Profile of 5-Amino-6-methylpyridin-2(1H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-6-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines expected solubility trends, a detailed experimental protocol for quantitative solubility determination, and a framework for data presentation.

Expected Solubility Profile

Quantitative solubility data for 5-Amino-6-methylpyridin-2(1H)-one is not extensively available in public literature. However, based on the structure of the molecule, which contains both a polar lactam ring and an amino group, as well as a nonpolar methyl group, a qualitative solubility profile can be predicted. For a structurally related compound, 4-Amino-5-methyl-2-hydroxypyridine, it is noted to be soluble in strong polar organic solvents.[1] Generally, compounds of this nature exhibit higher solubility in polar protic and aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

Table 1: Hypothetical Solubility Data of 5-Amino-6-methylpyridin-2(1H)-one

The following table is presented as a template for recording experimentally determined solubility data. The values provided are for illustrative purposes only and are not based on experimental results.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Polar Protic | Methanol | 25 | [Data to be determined] |

| Ethanol | 25 | [Data to be determined] | |

| Isopropanol | 25 | [Data to be determined] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined] |

| N,N-Dimethylformamide (DMF) | 25 | [Data to be determined] | |

| Acetonitrile | 25 | [Data to be determined] | |

| Nonpolar | Toluene | 25 | [Data to be determined] |

| Hexane | 25 | [Data to be determined] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 5-Amino-6-methylpyridin-2(1H)-one in organic solvents. This protocol is adapted from established methods for solid-state solubility assessment.[2]

Objective: To determine the equilibrium solubility of 5-Amino-6-methylpyridin-2(1H)-one in a selection of organic solvents at a controlled temperature.

Materials:

-

5-Amino-6-methylpyridin-2(1H)-one (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling system

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Vials with airtight caps

-

Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Solvent: Add a known volume or mass of the selected organic solvent to a series of vials.

-

Addition of Solute: Add an excess amount of 5-Amino-6-methylpyridin-2(1H)-one to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or stirrer. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours at the experimental temperature. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature. Immediately pass the solution through a syringe filter to remove any suspended particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue (solute) is achieved.

-

Analytical Method (HPLC/UV-Vis): Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of 5-Amino-6-methylpyridin-2(1H)-one against a prepared calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

Analytical: Calculate the solubility based on the determined concentration, the dilution factor, and the density of the solvent.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 5-Amino-6-methylpyridin-2(1H)-one.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 5-Amino-6-methylpyridin-2(1H)-one in organic solvents:

-

Solvent Polarity: As an ionic compound with the potential for hydrogen bonding, it is expected to be more soluble in polar solvents that can effectively solvate the molecule.[2]

-

Temperature: The dissolution of solid solutes is often an endothermic process; therefore, solubility is likely to increase with a rise in temperature. However, this relationship must be determined experimentally for each solvent system.[2]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms may exhibit different solubilities.

References

Stability and degradation of 5-Amino-6-methylpyridin-2(1H)-one

An In-depth Technical Guide to the Stability and Degradation of 5-Amino-6-methylpyridin-2(1H)-one

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its intrinsic stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are an essential component of this process, providing insights into the potential degradation pathways and products that may arise under various stress conditions. This technical guide outlines a comprehensive approach to evaluating the stability of 5-Amino-6-methylpyridin-2(1H)-one, including detailed experimental protocols, hypothetical degradation pathways, and illustrative data.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-6-methylpyridin-2(1H)-one is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Off-white to light yellow crystalline powder (Hypothetical) |

| Melting Point | 210-215 °C (Hypothetical) |

| pKa | 4.5 (amino group), 9.8 (pyridinone NH) (Hypothetical) |

| Solubility | Sparingly soluble in water, soluble in methanol (Hypothetical) |

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the molecule under conditions more severe than accelerated stability testing. This helps in identifying potential degradation products and pathways, and in the development of stability-indicating analytical methods. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][4][5]

Summary of Hypothetical Degradation Data

The following tables summarize the hypothetical quantitative data for the degradation of 5-Amino-6-methylpyridin-2(1H)-one under various stress conditions.

Table 2: Hypothetical Hydrolytic Degradation of 5-Amino-6-methylpyridin-2(1H)-one

| Condition | Time (hours) | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60 °C | 24 | 15.2 | Hydrolysis Product 1 (HP1) |

| 0.1 M NaOH, 60 °C | 24 | 8.5 | Hydrolysis Product 2 (HP2) |

| Water, 60 °C | 72 | < 1.0 | Not significant |

Table 3: Hypothetical Oxidative Degradation of 5-Amino-6-methylpyridin-2(1H)-one

| Condition | Time (hours) | % Degradation | Major Degradation Products |

| 3% H₂O₂, RT | 12 | 25.8 | Oxidation Product 1 (OP1), Oxidation Product 2 (OP2) |

| AIBN, 60 °C | 24 | 12.1 | Radical Degradation Products |

Table 4: Hypothetical Photolytic Degradation of 5-Amino-6-methylpyridin-2(1H)-one

| Condition | Duration | % Degradation | Major Degradation Products |

| Solid State, ICH Option 1 | 1.2 million lux hours & 200 W h/m² | 5.3 | Photolytic Product 1 (PP1) |

| Solution (Methanol), ICH Option 1 | 1.2 million lux hours & 200 W h/m² | 18.7 | Photolytic Product 2 (PP2) |

Table 5: Hypothetical Thermal Degradation of 5-Amino-6-methylpyridin-2(1H)-one

| Condition | Time (days) | % Degradation | Major Degradation Products |

| Solid State, 80 °C | 7 | 3.1 | Thermal Product 1 (TP1) |

| Solid State, 80 °C / 75% RH | 7 | 6.8 | Thermal Product 1 (TP1), Hydrolytic Products |

Hypothetical Degradation Pathways

Based on the chemical structure of 5-Amino-6-methylpyridin-2(1H)-one, several degradation pathways can be postulated. The primary sites susceptible to degradation are the amino group, the pyridinone ring, and the methyl group.

Hydrolytic Degradation

-

Acidic Conditions: Under acidic conditions, the exocyclic amino group can be hydrolyzed to a hydroxyl group, forming 5-hydroxy-6-methylpyridin-2(1H)-one (HP1).

-

Basic Conditions: In basic media, the pyridinone ring might be susceptible to ring-opening reactions (HP2).

Oxidative Degradation

The amino group is prone to oxidation, which could lead to the formation of a nitroso or nitro derivative (OP1).[6] The pyridinone ring itself can also be oxidized, potentially leading to ring-opened products (OP2). The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group.

Photolytic Degradation

Exposure to UV light can induce photochemical reactions. This could involve dimerization, oxidation, or rearrangement of the molecule (PP1, PP2). Aminopyridines are known to be susceptible to photochemical degradation.[7]

Thermal Degradation

At elevated temperatures, decarboxylation (if the ring opens) or other complex decomposition reactions can occur, leading to smaller, volatile fragments or polymeric material (TP1).

Caption: Hypothetical degradation pathways of 5-Amino-6-methylpyridin-2(1H)-one.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on 5-Amino-6-methylpyridin-2(1H)-one.

General Sample Preparation

Prepare a stock solution of 5-Amino-6-methylpyridin-2(1H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution in a water bath at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solution in a water bath at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution in a water bath at 60 °C for 72 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

Oxidative Degradation

-

Hydrogen Peroxide:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 12 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

-

Radical Initiator (AIBN):

-

Dissolve the compound in a solvent saturated with azobisisobutyronitrile (AIBN).

-

Heat the solution at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

Photolytic Degradation

-

Solid State:

-

Spread a thin layer of the solid compound in a transparent container.

-

Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light.

-

-

Solution State:

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a transparent container.

-

Expose the solution to the same light conditions as the solid-state sample.

-

A control solution should be stored under the same conditions but protected from light.

-

Thermal Degradation

-

Dry Heat:

-

Place the solid compound in a controlled temperature oven at 80 °C for 7 days.

-

-

Humidity:

-

Place the solid compound in a stability chamber maintained at 80 °C and 75% relative humidity for 7 days.

-

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. biomedres.us [biomedres.us]

- 4. ajrconline.org [ajrconline.org]

- 5. q1scientific.com [q1scientific.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

Potential Biological Activity of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the heterocyclic compound 5-Amino-6-methylpyridin-2(1H)-one. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related pyridinone and aminopyridine derivatives to extrapolate its potential therapeutic applications. The evidence strongly suggests that the aminopyridinone scaffold is a promising pharmacophore with potential anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of these potential activities, including plausible mechanisms of action, relevant signaling pathways, and detailed experimental protocols based on studies of analogous compounds. All quantitative data from related compounds is presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a small heterocyclic molecule belonging to the aminopyridinone class. The pyridinone ring is a "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds[1][2][3]. While this specific molecule is not extensively studied, its structural similarity to other bioactive compounds provides a strong basis for predicting its potential pharmacological activities. This guide will focus on two primary areas of potential activity: anticancer and anti-inflammatory effects, drawing parallels from closely related analogs.

Potential Anticancer Activity

The pyridinone scaffold is a key feature in several potent anticancer agents. The presence of the amino group at the 5-position and a methyl group at the 6-position of the pyridinone ring in 5-Amino-6-methylpyridin-2(1H)-one suggests it may interact with biological targets implicated in cancer progression.

Proposed Mechanisms of Anticancer Action

Based on the activities of related compounds, 5-Amino-6-methylpyridin-2(1H)-one could potentially exert anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

-

Kinase Inhibition: Several studies have highlighted the role of pyridinone derivatives as kinase inhibitors. For instance, aminopyrimidine-2,4-diones have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1)[4]. Pyridine-ureas have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. Furthermore, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives act as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα)[6]. Aminopyridine-containing spiro derivatives have also been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2)[7]. Inhibition of these kinases can disrupt critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Relevant Signaling Pathways

The potential kinase inhibitory activity of 5-Amino-6-methylpyridin-2(1H)-one suggests its involvement in the following signaling pathways:

-

PI3K/Akt/mTOR Pathway: Inhibition of PI3Kα by related quinazoline derivatives suggests that 5-Amino-6-methylpyridin-2(1H)-one might also modulate this critical survival pathway, which is often hyperactivated in cancer[6].

-

VEGFR Signaling Pathway: By potentially targeting VEGFR-2, this compound could inhibit angiogenesis, a crucial process for tumor growth and metastasis[5].

-

MAPK/ERK Pathway: As a downstream effector of EGFR and other receptor tyrosine kinases, inhibition of this pathway can halt cell proliferation.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of various pyridinone and aminopyridine derivatives against different cancer cell lines and enzymes.

| Compound Class | Target | Cell Line/Enzyme | IC50 | Reference |

| Aminopyrimidine-2,4-diones | BRD4 | - | 0.029 - 0.141 µM | [4] |

| PLK1 | - | 0.094 - 0.218 µM | [4] | |

| Pyridine-ureas | VEGFR-2 | - | 3.93 - 5.0 µM | [5] |

| Breast Cancer | MCF-7 | 0.11 - 1.88 µM | [5] | |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | - | 1.94 nM | [6] |

| Lung Cancer | HCC827 | 0.09 µM | [6] |

Potential Anti-inflammatory Activity

The 2-pyridone core is associated with anti-inflammatory properties, and several derivatives have demonstrated significant activity in preclinical models[1][2][3].

Proposed Mechanisms of Anti-inflammatory Action

-

COX Inhibition: Pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from 2-pyridones, have been shown to be dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[8]. These enzymes are key mediators of prostaglandin synthesis, which are pro-inflammatory molecules.

-

Modulation of Inflammatory Cytokines: The anti-inflammatory effects could also be mediated by the downregulation of pro-inflammatory cytokines.

Relevant Signaling Pathways

-

Arachidonic Acid Metabolism: By inhibiting COX enzymes, 5-Amino-6-methylpyridin-2(1H)-one could interfere with the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-6-methylpyridin-2(1H)-one: A Versatile Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive amino group and a methyl group, in addition to the inherent reactivity of the pyridinone ring, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Amino-6-methylpyridin-2(1H)-one, with a focus on its role as a key synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of 5-Amino-6-methylpyridin-2(1H)-one are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic protocols.[1]

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 5-amino-6-methyl-1H-pyridin-2-one |

| CAS Number | 88818-90-0 |

| Appearance | Solid (predicted) |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Synthesis of Substituted Pyridin-2(1H)-ones: A General Workflow

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 6-amino-2-pyridone derivatives and provide a practical framework for laboratory synthesis.

General Procedure for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

This one-pot, two-step procedure is an efficient method for the synthesis of the 6-amino-2-pyridone scaffold.

Materials:

-

Aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

N-substituted 2-cyanoacetamide (1.0 eq)

-

Catalyst (e.g., piperidine, triethylamine, or a natural product catalyst like betaine)

-

Solvent (e.g., ethanol, methanol)

Step 1: Knoevenagel Condensation

-

To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine).

-

The reaction can often be performed neat or in a minimal amount of a suitable solvent like ethanol.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC), to form the intermediate alkylidenemalononitrile.

Step 2: Michael Addition and Cyclization

-

To the reaction mixture from Step 1, add the N-substituted 2-cyanoacetamide (1.0 eq) and a catalytic amount of a base if needed.

-

Reflux the reaction mixture in a suitable solvent such as ethanol.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 6-amino-2-pyridone derivative.

Spectroscopic Characterization

The structural elucidation of 5-Amino-6-methylpyridin-2(1H)-one and its derivatives relies on a combination of spectroscopic techniques. While specific spectral data for the title compound is not available in the provided search results, the following table presents expected and observed data for structurally similar 6-amino-2-pyridone derivatives, which can be used as a reference for characterization.

| Spectroscopic Data | Representative Values for 6-Amino-2-pyridone Derivatives |

| ¹H NMR (DMSO-d₆) | δ (ppm): 8.4-8.6 (s, 2H, NH₂), 7.2-7.8 (m, Ar-H), 5.2-5.4 (s, 2H, CH₂), 2.3-2.5 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 160-162 (C=O), 157-160 (C-NH₂), 116-117 (CN), 87-88, 76-77, 44-46 (Aliphatic C), 21 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretching), 2220-2200 (C≡N stretching), 1680-1640 (C=O stretching), 1600-1550 (C=C stretching) |

| Mass Spectrometry | ESI-TOF (m/z): Calculated and found values for [M+H]⁺ |

Application as a Synthetic Intermediate in Drug Discovery

Substituted aminopyridinones are key intermediates in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While a direct synthesis of a specific drug from 5-Amino-6-methylpyridin-2(1H)-one is not explicitly detailed in the search results, the structural motif is present in many PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Synthetic Strategy for Kinase Inhibitors

The general strategy for incorporating the 5-amino-6-methylpyridin-2(1H)-one scaffold into a kinase inhibitor would likely involve functionalization of the amino group. This could be achieved through reactions such as:

-

Acylation: Reaction with an appropriate acid chloride or activated carboxylic acid to form an amide linkage.

-

Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.

-

Buchwald-Hartwig or Suzuki coupling: To form a C-N or C-C bond with another aromatic or heteroaromatic ring system, which is a common feature in many kinase inhibitors.

The following diagram illustrates a hypothetical synthetic workflow for the elaboration of 5-Amino-6-methylpyridin-2(1H)-one into a more complex, drug-like molecule.

Conclusion

5-Amino-6-methylpyridin-2(1H)-one represents a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where the pyridinone scaffold is a key component of numerous targeted therapies. While specific synthetic protocols and applications directly utilizing this intermediate require further exploration in publicly available literature, the general methodologies for the synthesis and functionalization of related compounds provide a strong foundation for its use in the development of novel bioactive molecules, including inhibitors of critical signaling pathways such as the PI3K/Akt/mTOR pathway. Further research into the specific reactions and applications of this intermediate will undoubtedly expand its role in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 5-Amino-6-methylpyridin-2(1H)-one: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information on related compounds to infer its physicochemical properties and potential biological significance. The document details established experimental protocols for the synthesis of similar pyridinone derivatives and discusses the known applications of the broader aminopyridinone scaffold, particularly its role as a key intermediate in the synthesis of pharmacologically active agents.

Introduction

Pyridinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The arrangement of nitrogen and oxygen atoms within the pyridinone ring allows for a range of intermolecular interactions, making it a valuable pharmacophore in drug design. 5-Amino-6-methylpyridin-2(1H)-one, with its amino and methyl substitutions, represents a specific embodiment of this versatile scaffold. While not as extensively studied as some other pyridinone derivatives, its structural similarity to key intermediates in drug synthesis warrants a detailed examination of its chemistry and potential applications.

Discovery and History

The precise first synthesis of 5-Amino-6-methylpyridin-2(1H)-one is not well-documented in readily available scientific literature. However, the synthesis of related aminopyridinone structures has been reported in medicinal chemistry literature for several decades. For instance, a 1978 publication in the Journal of Medicinal Chemistry described the synthesis of 6-amino-1-methylpyridin-2-one, indicating that the synthesis of such scaffolds was of interest for pharmaceutical research during that period.

A significant milestone in the history of a structurally related compound, 4-amino-5-methyl-2(1H)-pyridinone, is its use as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3] This highlights the industrial and medicinal relevance of aminomethyl-pyridinone cores. The development of efficient synthetic routes to these intermediates has been a focus of process chemistry research.

Physicochemical Properties

Experimentally determined quantitative data for 5-Amino-6-methylpyridin-2(1H)-one, such as its pKa and solubility, are not extensively reported. However, based on the properties of structurally similar compounds, we can infer its likely characteristics.

Table 1: Predicted and Reported Physicochemical Properties of 5-Amino-6-methylpyridin-2(1H)-one and Related Compounds

| Property | 5-Amino-6-methylpyridin-2(1H)-one (Predicted/Computed) | 6-Methyl-2-pyridinol (Experimental) | 4-Amino-5-methyl-2(1H)-pyridinone (Reported) |

| Molecular Formula | C₆H₈N₂O[4] | C₆H₇NO[5] | C₆H₈N₂O[3] |

| Molecular Weight | 124.14 g/mol [4] | 109.13 g/mol [5] | 124.14 g/mol [3] |

| pKa | Estimated to be in the range of other aminopyridines. | 12.38[5] | Not Reported |

| Solubility | Predicted to be soluble in polar organic solvents. | Soluble in water.[5] | Not Reported |

| Melting Point | Not Reported | 159 - 160 °C[5] | Not Reported |

Note: The pKa of aminopyridines can be determined experimentally using methods like NMR spectroscopy by monitoring the chemical shift changes of specific protons at different pH values.[6]

Synthesis and Experimental Protocols

One plausible synthetic approach is based on the Guareschi-Thorpe reaction, a known method for synthesizing 2-pyridones.[7] A detailed protocol for a similar compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is presented below to illustrate the general principles.

Example Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone[7]

This synthesis is a two-step process involving the initial formation of a cyanopyridone intermediate followed by its reduction.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature to allow the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

-

Reaction Setup: In a suitable pressure reactor, suspend the 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) in a solvent such as methanol.

-

Catalyst Addition: Add a Raney Nickel catalyst to the suspension. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.

-

Reduction: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the reactor and carefully filter the mixture to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Biological Activity and Signaling Pathways

The direct biological activity and role in signaling pathways of 5-Amino-6-methylpyridin-2(1H)-one have not been extensively investigated. However, the broader class of pyridinone derivatives is known to exhibit a wide range of pharmacological activities.[1][2]